Guan-fu base A is a heterocyclic alkaloid derived from the plant Aconitum coreanum. This compound has garnered attention for its potential as an antiarrhythmic agent, particularly in the management of ventricular premature beats and supraventricular tachycardia. Its pharmacological properties are attributed to its unique molecular structure and mechanism of action, which involve interactions with cardiac ion channels.
Guan-fu base A is primarily extracted from Aconitum coreanum, a member of the Ranunculaceae family known for its medicinal properties. The extraction process typically involves acid water extraction followed by purification using cationic adsorption resins and recrystallization to obtain the pure compound .
Guan-fu base A is classified as a diterpenoid alkaloid, specifically part of the hetisine-type alkaloids. This classification is based on its complex bicyclic structure and its biological activity, which includes significant effects on cardiac rhythm stabilization.
The synthesis of Guan-fu base A can be achieved through several methods, including:
The extraction process often requires careful control of pH and temperature to optimize yield. The use of specific solvents and resins during purification is crucial for removing unwanted components while retaining Guan-fu base A. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor the purity and yield throughout the synthesis process .
Guan-fu base A possesses a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , with a molecular weight of approximately 429.5 g/mol.
This structure allows Guan-fu base A to interact effectively with biological targets in the cardiovascular system .
Guan-fu base A participates in various chemical reactions typical of alkaloids:
The specific conditions under which these reactions occur (such as temperature, solvent choice, and reaction time) significantly influence the yield and purity of the products formed .
Guan-fu base A exerts its antiarrhythmic effects primarily through its action as a sodium channel blocker. This mechanism stabilizes cardiac rhythm by inhibiting abnormal electrical activity within the heart.
Research indicates that Guan-fu base A interacts with various ion channels in cardiac tissues, effectively reducing excitability and preventing arrhythmias. Studies have shown that it may also influence other pathways related to cardiac function .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity following synthesis .
Guan-fu base A has significant scientific applications primarily in pharmacology:
The ongoing research into Guan-fu base A's mechanisms may reveal additional therapeutic uses beyond its current applications in arrhythmia treatment .
Guan-fu base A (GFA), chemically designated as (2α,11α,13R)-Hetisan-2,11,13,14-tetrol 2,13-diacetate, is a hetisine-type C20-diterpenoid alkaloid featuring a complex tetracyclic ring system characteristic of norditerpenoid alkaloids [1] [9]. Its molecular formula is C24H31NO6, with a molecular weight of 429.51 g/mol [1] [6]. The structure integrates:
X-ray crystallography and NMR studies confirm that the C-18 methyl group and the C-16 exocyclic methylene are critical for spatial orientation, influencing interactions with biological targets like ion channels and enzymes [6] [9]. The compound’s 3D configuration enables selective binding to cardiac sodium channels and cytochrome P450 isoforms, underpinning its antiarrhythmic effects [5].
Table 1: Key Structural Identifiers of Guan-fu Base A
Property | Value |
---|---|
CAS Registry Number | 1394-48-5 (free base) |
IUPAC Name | (2α,11α,13R)-Hetisan-2,11,13,14-tetrol 2,13-diacetate |
Molecular Formula | C24H31NO6 |
Exact Mass | 429.51 g/mol |
X-Ray Diffraction Data | Confirms hetisane skeleton with acetyl groups |
GFA is exclusively biosynthesized by Aconitum coreanum (Korean monkshood or Huanghua Wutou), a perennial herb indigenous to Northeast Asia (China, Korea, Russian Far East) [9]. Within the plant, GFA arises via the diterpenoid alkaloid pathway:
Phytochemical analyses indicate GFA accumulates primarily in the roots (0.12–0.25% dry weight), alongside structurally related analogs like Guan-fu base G (C26H33NO7) and Guan-fu base Y [4] [9]. As a C20-diterpenoid, it lacks the C-4 ethanamine bridge typical of cardiotoxic C19-aconitine-type alkaloids, explaining its reduced toxicity profile [9].
GFA’s pharmacological utility is constrained by intrinsically poor bioavailability due to:
Solubility is markedly enhanced in organic solvents (chloroform, DMSO, acetone), enabling extraction and analytical handling [6]. Metabolism studies reveal GFA acts as a substrate and inhibitor of CYP2D6, with a binding affinity (Ki) of 1.20 μM in human liver microsomes, leading to potential drug-drug interactions [5]. Its hydrochloride salt (CAS# 618094-85-2) improves solubility for experimental use but does not fully overcome bioavailability limitations [3].
Table 2: Solubility Profile of Guan-fu Base A
Solvent System | Solubility | Conditions |
---|---|---|
Water | 0.42 g/L | 25°C |
DMSO | ≥5.5 mg/mL | 25°C (sonicated) |
Chloroform | Freely soluble | 25°C |
Ethyl Acetate | Freely soluble | 25°C |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7